![molecular formula C4H7BrO B1611221 (2R)-2-(2-Bromoethyl)oxirane CAS No. 79413-93-7](/img/structure/B1611221.png)
(2R)-2-(2-Bromoethyl)oxirane
Overview
Description
(2R)-2-(2-Bromoethyl)oxirane, also known as 2-Bromoethyl Oxirane or BEO, is a chemical compound with the molecular formula C4H7BrO. It is a colorless liquid that is used in various scientific research applications.
Mechanism Of Action
The mechanism of action of (2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane is not fully understood, but it is believed to act as an alkylating agent. It reacts with nucleophilic centers in proteins and DNA, leading to the formation of covalent bonds. This can cause changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
(2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane has been shown to have various biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, making it a potential anticancer agent. It can also cause oxidative stress and inflammation, leading to various pathological conditions.
Advantages And Limitations For Lab Experiments
One advantage of using (2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane in lab experiments is its high reactivity, which allows for the efficient synthesis of other chemical compounds. However, its toxicity and potential for DNA damage can also be a limitation, requiring careful handling and appropriate safety measures.
Future Directions
There are several future directions for the study of (2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane. One area of research is the development of new synthetic methods for its production and the synthesis of other chemical compounds using BEO as a precursor. Another area of research is the study of its mechanism of action and potential therapeutic applications, particularly in cancer treatment. Additionally, the development of safer and more efficient methods for handling and using BEO in lab experiments is also an important direction for future research.
Conclusion:
In conclusion, (2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new chemical compounds and potential therapeutic applications.
Scientific Research Applications
(2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane is used in various scientific research applications, including the synthesis of other chemical compounds and the study of its mechanism of action. It is commonly used as a reagent in organic synthesis to create other epoxides and as a precursor to other chemical compounds.
properties
IUPAC Name |
(2R)-2-(2-bromoethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODPGZNBMIZFX-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498448 | |
Record name | (2R)-2-(2-Bromoethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Bromoethyl)oxirane | |
CAS RN |
79413-93-7 | |
Record name | (2R)-2-(2-Bromoethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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